A Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: Application in Bioanalytical and Drug Metabolism Studies
A Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: Application in Bioanalytical and Drug Metabolism Studies
Abstract
This technical guide provides an in-depth exploration of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a critical stable isotope-labeled internal standard used in the quantitative bioanalysis of tolterodine and its metabolites. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical properties, rationale for its use, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By synthesizing principles of drug metabolism, analytical chemistry, and regulatory guidelines, this guide serves as an authoritative resource for the robust quantification of tolterodine in complex biological matrices, ensuring data integrity in pharmacokinetic and drug metabolism studies.
Introduction: The Analytical Imperative in Tolterodine Research
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] Following oral administration, tolterodine undergoes extensive hepatic metabolism, primarily through two pathways. The major pathway involves oxidation of the 5-methyl group by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of 5-hydroxymethyl tolterodine.[2][3] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect.[1][4] A secondary pathway involves N-dealkylation of the diisopropylamino group, catalyzed predominantly by CYP3A enzymes.[2][5]
Given the pharmacological activity of the 5-hydroxymethyl metabolite and the genetic variability of CYP2D6, accurately quantifying both the parent drug and its key metabolites in biological fluids is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[7]
The accuracy and precision of LC-MS/MS quantification, however, are susceptible to variations arising from sample preparation, chromatographic effects, and ion source fluctuations (matrix effects).[8] To correct for this variability, a stable isotope-labeled internal standard (SIL-IS) is indispensable. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because it co-elutes with the analyte and experiences nearly identical ionization and matrix effects, it provides the most reliable means of normalization.[8]
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a purpose-designed SIL-IS for assays measuring tolterodine metabolites. This guide will detail its structure, synthesis, and critical role in generating high-fidelity bioanalytical data.
Physicochemical Profile and Synthesis
Chemical Properties
-
Chemical Name: 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol
-
Synonyms: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
-
CAS Number: 1189419-89-3[9]
-
Molecular Formula: C₁₉H₁₉D₆NO₂[9]
This compound is a deuterated analog of a potential metabolite of tolterodine, specifically one that has been hydroxylated at the 5-methyl position and has lost one of the two isopropyl groups from the amine. The deuterium labeling (d6) is located on one of the isopropyl groups, providing a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer.
Rationale for Synthesis and Deuteration
The synthesis of this specific molecule is guided by the metabolic profile of tolterodine. The creation of a desisopropyl version allows it to serve as an internal standard for N-dealkylated metabolites. The d6 labeling on the remaining isopropyl group is a strategic choice. Deuterium atoms are placed on methyl groups, which are generally not susceptible to back-exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.[11]
A plausible synthetic route can be conceptualized starting from a precursor like (R)-Desisopropyl Tolterodine.[2][12] The synthesis would involve two key transformations: hydroxylation of the aromatic methyl group and deuteration of the N-isopropyl group.
A conceptual synthetic workflow is outlined below:
Caption: Conceptual synthesis pathway for the target internal standard.
This process would likely involve protecting the phenolic hydroxyl group, followed by a controlled oxidation of the 5-methyl group to a hydroxymethyl group. After deprotection, the secondary amine could undergo reductive amination with deuterated acetone (acetone-d6) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the N-isopropyl-d6 group. This approach provides a direct and efficient method for incorporating the stable isotope label.[13][14]
Application in Quantitative Bioanalysis
The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard (IS) in LC-MS/MS assays for the quantification of tolterodine metabolites in biological matrices such as plasma, serum, and urine.[15]
The Role of a Stable Isotope-Labeled Internal Standard
An ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it behaves similarly during all stages of the analysis:
-
Extraction: It should have a comparable recovery to the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Chromatography: It should co-elute with or elute very close to the analyte to ensure both are subjected to the same matrix effects at the same time.
-
Ionization: It should have nearly identical ionization efficiency in the mass spectrometer's ion source.
A SIL-IS is the gold standard because it meets these criteria more effectively than any structural analog. By adding a known, fixed amount of the SIL-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's MS response to the IS's MS response is used for quantification. This ratio corrects for variations in sample handling and instrument response, leading to superior accuracy and precision.[8]
Mass Spectrometry Parameters and Fragmentation
For quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring a specific, stable product ion in the third quadrupole. This process is highly selective and significantly reduces background noise.
Based on published data for similar compounds, the likely MRM transitions are as follows:[7][16]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Fragmentation |
| 5-Hydroxymethyl Desisopropyl Tolterodine (Analyte) | 299.4 | ~147.1 | The precursor is the [M+H]⁺ ion. The product ion likely results from cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines.[17][18] |
| rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (IS) | 305.4 | ~153.1 | The +6 Da shift in the precursor ion reflects the six deuterium atoms. The corresponding +6 Da shift in the product ion confirms the label is retained in the monitored fragment, which is a critical attribute for a good SIL-IS. |
The proposed fragmentation is illustrated below:
Caption: Proposed MS/MS fragmentation of the deuterated internal standard. (Note: As I cannot generate images, this DOT script is a template illustrating the concept. The fragmentation involves the cleavage of the bond between the carbon bearing the phenyl and hydroxylated phenyl groups and the adjacent carbon in the propyl chain, followed by the loss of the neutral phenyl-containing fragment, retaining the charge on the nitrogen-containing fragment.)
Experimental Protocol: Bioanalytical Method Validation
A robust and reliable bioanalytical method is not just developed; it is rigorously validated according to international regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17] The following outlines a comprehensive, step-by-step validation workflow for an LC-MS/MS assay using rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as the internal standard.
Caption: Workflow for bioanalytical method validation and sample analysis.
Stock Solutions and Sample Preparation
-
Prepare Stock Solutions: Accurately weigh and dissolve the analyte (5-Hydroxymethyl Desisopropyl Tolterodine) and the IS (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6) in a suitable organic solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Prepare Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standard (CS) spiking solutions. Prepare separate dilutions for quality control (QC) spiking solutions at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. Prepare a working solution of the IS at a fixed concentration.
-
Sample Extraction:
-
Pipette a small volume of biological matrix (e.g., 100 µL of human plasma) into a microcentrifuge tube.
-
Add the IS working solution to all tubes (except blank matrix samples).
-
Add the appropriate CS or QC spiking solution (or blank solvent for unknown samples).
-
Perform protein precipitation by adding a volume of cold organic solvent (e.g., 300 µL of acetonitrile). Vortex vigorously to mix.
-
Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Validation Parameters and Acceptance Criteria
The method must be validated for the following parameters according to FDA/EMA guidelines:[17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[16] |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyte concentration in stored QC samples should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and autosampler stability. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank response. Accuracy within ±20% and precision ≤20%. |
Conclusion: Ensuring Data Integrity in Drug Development
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 represents more than just a chemical reagent; it is an enabling tool for generating the high-quality, reliable, and reproducible bioanalytical data that underpins modern drug development. Its rational design, based on the metabolic pathways of tolterodine and the principles of mass spectrometry, makes it an exemplary internal standard. By correcting for the inherent variability of complex biological samples and sophisticated analytical instrumentation, it ensures that pharmacokinetic parameters are determined with the highest degree of confidence. Adherence to rigorous, guideline-driven validation protocols, as outlined in this guide, is the final, essential step in leveraging this tool to produce data that is scientifically sound and regulatory compliant. For any scientist involved in the study of tolterodine or its metabolites, a thorough understanding and correct implementation of this internal standard are fundamental to the success of their research.
References
-
Pharmaffiliates. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 Product Page. [Online]. Available: [Link]. [Accessed: Jan. 26, 2026].
-
Pharmaffiliates. Tolterodine-impurities Product Page. [Online]. Available: [Link]. [Accessed: Jan. 26, 2026].
-
Karanam, A. et al. (2016). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 192-199. Available: [Link].
-
Norsten-Höög, C. et al. (1996). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 687(2), 367-375. Available: [Link].
-
Reddy, M. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Analytical Science and Technology, 8(1), 26. Available: [Link].
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available: [Link].
-
Brynne, N. et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 161-167. Available: [Link].
-
Gati, T. et al. (2022). Sustainable and Affordable Synthesis of (Deuterated) N-Methyl/Ethyl Amines from Nitroarenes. Organic Letters, 24(49), 9069-9074. Available: [Link].
-
Gosse, I. et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(35), 11674-11679. Available: [Link].
-
U.S. Food and Drug Administration (FDA). DETROL (tolterodine tartrate) tablets Label. [Online]. Available: [Link].
-
Schnider, P. et al. (1999). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics, 37(1), 51-70. Available: [Link].
-
Sabri, N. A. et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. Journal of Applied Pharmaceutical Science, 12(07), 133-143. Available: [Link].
-
Tybring, G. et al. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. Available: [Link].
- Shah, V. P. et al. (2001).
-
PubChem. (R)-Desisopropyl Tolterodine Compound Summary. [Online]. Available: [Link].
-
BioPharma Services Inc. BA Method Validation: Active Metabolites. [Online]. Available: [Link].
-
Richtering, W. et al. (2021). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry, 12(1), 79-88. Available: [Link].
-
Konda, R. et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharma Chemica, 6(1), 353-360. Available: [Link].
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Online]. Available: [Link].
-
Pfizer Canada. Product Monograph - Tolterodine L-Tartrate Tablets. [Online]. Available: [Link].
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. [Online]. Available: [Link].
-
Lee, S. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical Investigation, 48(2), 205-214. Available: [Link].
-
Shah, J. et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 81-91. Available: [Link].
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link].
-
Dr. Oracle. What is the mechanism of action (MOA) of Tolterodine?. [Online]. Available: [Link].
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Online]. Available: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (R)-Desisopropyl Tolterodine | 194482-41-2 [chemicea.com]
- 3. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Energy flow and fragmentation dynamics of n,n-dimethylisopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]
- 9. mzCloud – N N Diisopropylethylamine DIPEA [mzcloud.org]
- 10. (R)-Desisopropyl Tolterodine | C19H25NO | CID 9857016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
